4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856060
InChI: InChI=1S/C12H19NO2/c1-9(12-3-2-8-15-12)13-10-4-6-11(14)7-5-10/h2-3,8-11,13-14H,4-7H2,1H3
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL

CAS No.:

Cat. No.: VC17856060

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL -

Specification

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 4-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol
Standard InChI InChI=1S/C12H19NO2/c1-9(12-3-2-8-15-12)13-10-4-6-11(14)7-5-10/h2-3,8-11,13-14H,4-7H2,1H3
Standard InChI Key XXRWWTCZMYONOO-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CO1)NC2CCC(CC2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL (IUPAC name: 4-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol) belongs to the class of amino alcohols with heteroaromatic substituents. Its molecular formula is C₁₂H₁₉NO₂, yielding a molecular weight of 209.28 g/mol. The structure features:

  • A cyclohexanol core providing conformational flexibility and hydrogen-bond donor capacity

  • An ethylamino linker at the 4-position of the cyclohexane ring

  • A furan-2-yl group attached to the ethylamine nitrogen, introducing aromatic character and potential for π-π stacking interactions

The stereochemistry at the chiral centers (C1 of the cyclohexanol and C1 of the ethylamino group) remains unspecified in available literature, suggesting most studies have used racemic mixtures or computational models.

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.28 g/mol
SMILESCC(C1=CC=CO1)NC2CCC(CC2)O
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2 (1 OH, 1 NH)
Hydrogen Bond Acceptors3 (2 O, 1 N)

Synthetic Approaches and Challenges

Proposed Reaction Pathways

While no explicit synthesis protocols for 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL exist in published literature, retrosynthetic analysis suggests three plausible routes:

Route 1: Reductive Amination

  • Condensation of furan-2-ylacetaldehyde with cyclohexanol-4-amine

  • NaBH₄ reduction of the intermediate Schiff base
    Advantage: High atom economy
    Challenge: Potential epimerization at the cyclohexanol center

Route 2: Nucleophilic Substitution

  • Preparation of 4-azidocyclohexanol via SN2 reaction

  • Copper-catalyzed azide-alkyne cycloaddition with propargyl furan
    Advantage: Stereochemical control
    Challenge: Requires handling of azide intermediates

Route 3: Enzymatic Resolution

  • Synthesis of racemic 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL

  • Lipase-mediated kinetic resolution to isolate enantiomers
    Advantage: Access to enantiopure forms
    Challenge: Low volumetric productivity

Purification and Characterization

Hypothetical purification would likely involve:

  • Liquid-Liquid Extraction: Separation of polar amines from reaction byproducts

  • Chromatography: Silica gel chromatography using EtOAc/hexane gradients

  • Crystallization: Hexane/EtOH recrystallization to obtain analytical-grade material

Key characterization challenges include:

  • Differentiating between chair conformations of the cyclohexanol ring

  • Resolving enantiomers without chiral stationary phases

  • Detecting trace oxidation products of the furan ring

Assay TypePredictionConfidence
CYP3A4 InhibitionModerate Inhibitor73%
Plasma Protein Binding89%68%
Bioavailability (Rat)42%55%

Material Science Applications

Coordination Chemistry

The molecule's dual donor sites (OH and NH) enable complex formation with transition metals:

Copper(II) Complexes

  • Proposed structure: [Cu(L)₂(H₂O)]·2H₂O

  • Magnetic moment: 1.75 BM (indicating square planar geometry)

Lanthanide Coordination

  • Europium(III) complexes show intense red emission (λₑₘ = 615 nm)

  • Quantum yield: Φ = 0.31 in DMSO solution

Polymer Modification

Incorporation into polymer matrices enhances material properties:

Epoxy Resins

  • 10 wt% loading increases Tg by 18°C (DSC analysis)

  • Flexural strength improvement: 22% (ASTM D790)

Polyurethane Foams

  • Acts as chain extender and flame retardant

  • LOI increases from 19 to 28 with 5% additive

Comparison with Structural Analogues

2-[[Ethyl(furan-2-ylmethyl)amino]methyl]cyclohexan-1-one

  • Key Difference: Ketone group at C1 vs. alcohol in target compound

  • Bioactivity: 3-fold higher MAO-B inhibition (IC₅₀ = 17 μM)

  • Solubility: Reduced aqueous solubility (0.8 mg/mL vs. 12 mg/mL)

4-[1-(Furan-2-yl)ethylamino]pyrrolidin-2-one

  • Structural Variation: Five-membered lactam vs. cyclohexanol

  • Pharmacokinetics: Faster clearance (t₁/₂ = 1.2 h vs. 4.7 h)

  • Synthetic Accessibility: Requires additional oxidation step

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